molecular formula C24H27N3O2S B10988046 N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10988046
M. Wt: 421.6 g/mol
InChI Key: RDMGSGULCRNJGD-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic acetamide derivative featuring a benzylpiperidine moiety linked via an acetamide group to a thiazole ring substituted with a 3-methoxyphenyl group.

Properties

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C24H27N3O2S/c1-29-22-9-5-8-19(14-22)24-26-21(17-30-24)15-23(28)25-20-10-12-27(13-11-20)16-18-6-3-2-4-7-18/h2-9,14,17,20H,10-13,15-16H2,1H3,(H,25,28)

InChI Key

RDMGSGULCRNJGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly its interactions with sigma receptors and implications in neurological conditions. This article provides a detailed overview of the biological activity of this compound, including structure-activity relationships (SAR), receptor binding affinity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H28N2O2C_{22}H_{28}N_{2}O_{2} with a molecular weight of 352.5 g/mol. Its structure includes a benzylpiperidine moiety linked to a thiazole-acetamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H28N2O2
Molecular Weight352.5 g/mol
CAS Number132863-11-7

Sigma Receptor Binding

Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors, particularly sigma-1 and sigma-2. Studies have shown that modifications in the aromatic ring structure can influence receptor affinity. For instance, replacing the phenyl ring with other aromatic systems like thiophene or naphthyl does not significantly affect sigma-1 receptor affinity, while substitutions with imidazole or pyridyl lead to a substantial decrease in affinity .

Neuroprotective Effects

A notable study explored the neuroprotective effects of similar compounds against oxidative stress-induced cell death. The thiazole-containing derivatives demonstrated the ability to protect neuronal cells from hydrogen peroxide-induced toxicity, suggesting potential applications in treating neurodegenerative diseases .

Antineoplastic Activity

Another area of investigation has been the antineoplastic properties of related compounds. Certain derivatives have shown moderate cytotoxic effects against various cancer cell lines, indicating their potential role as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the biological activity of this compound is significantly influenced by:

  • Aromatic Substituents : The type and position of substituents on the benzene ring can enhance or diminish receptor binding.
  • Piperidine Moiety : The presence of the piperidine ring is essential for maintaining activity against sigma receptors.
  • Thiazole Group : The thiazole component contributes to both receptor binding and potential neuroprotective effects.

Research Findings Summary

Recent studies have provided insights into the biological activities associated with this compound:

Study FocusFindings
Sigma Receptor BindingHigher affinity for sigma-1 vs sigma-2 receptors
NeuroprotectionReduced cell death from oxidative stress
Anticancer ActivityModerate cytotoxicity against cancer cell lines

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a benzylpiperidine moiety linked to a thiazole derivative. Its molecular formula is C21H26N2O2C_{21}H_{26}N_{2}O_{2} with a molecular weight of approximately 338.4 g/mol. The presence of both piperidine and thiazole rings suggests diverse interactions with biological targets.

Anticonvulsant Activity

Research indicates that derivatives similar to N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide exhibit anticonvulsant properties. Studies have shown that these compounds can effectively reduce seizure activity in animal models, particularly through modulation of neuronal voltage-sensitive sodium channels . The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the thiazole ring for enhancing anticonvulsant efficacy.

Neuroprotective Effects

Thiazole derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit key enzymes involved in amyloid-beta aggregation and cholinesterase activity, which are critical in the pathogenesis of Alzheimer's . The multitarget approach of these compounds makes them promising candidates for drug development aimed at treating cognitive decline.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to this compound against SARS-CoV-2. The design and synthesis of covalent inhibitors targeting viral proteases have shown submicromolar activity, indicating potential therapeutic applications in combating viral infections .

Case Studies and Research Findings

StudyObjectiveFindings
Anticonvulsant Screening Evaluate seizure reductionCompounds showed significant activity in maximal electroshock and pentylenetetrazole models .
Neuroprotective Mechanisms Investigate effects on Alzheimer's pathologyCompounds inhibited amyloid-beta aggregation and cholinesterase activity, demonstrating neuroprotective effects .
Antiviral Efficacy Assess activity against SARS-CoV-2Covalent inhibitors designed from similar frameworks exhibited potent inhibitory effects on viral proteases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Acetamides

a) N-(1-benzylpiperidin-4-yl)-2-(4-methylphenyl)acetamide
  • Key Differences : Replaces the thiazole ring with a 4-methylphenyl group .
  • Physicochemical Properties: Molecular weight: 322.45 g/mol logP: 3.19 (indicative of moderate lipophilicity) Hydrogen bond donors/acceptors: 1/3 .
b) 2-(4-Hydroxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide
  • Key Differences : Substitutes benzylpiperidine with a 4-hydroxypiperidine group and uses a p-methoxyphenyl-thiazole .
  • Functional Impact : The hydroxyl group increases polarity (logP reduction), enhancing solubility but possibly reducing membrane permeability.

Benzothiazole-Based Analogues

a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Key Differences : Benzothiazole core (vs. thiazole) with a 6-trifluoromethyl substituent .
  • Synthesis : Lower yield (26%) due to steric and electronic challenges in coupling reactions .
b) N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Key Differences : Methoxy substitution at position 6 of the benzothiazole .
  • Functional Role: The methoxy group may engage in hydrogen bonding, improving target selectivity compared to the non-substituted thiazole in the target compound.

Heterocyclic and Spirocyclic Derivatives

a) N-(3-methoxyphenyl)-2-[(1'H-spiro[cycloheptane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide
  • Key Differences : Incorporates a spirocyclic quinazolin-thioether system .
  • Implications : The rigid spiro structure may restrict conformational flexibility, affecting binding kinetics compared to the more flexible thiazole-acetamide scaffold.
b) N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-(3-methoxyphenyl)pyrimidin-4-yl)amino)acetamide
  • Key Differences : Pyrimidine ring replaces thiazole, with a dioxopiperidine group .

Comparative Analysis of Key Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Hydrogen Bond Donors/Acceptors
Target Compound Thiazole 3-Methoxyphenyl, Benzylpiperidine ~380 (estimated) ~3.5 1/3 (estimated)
N-(1-benzylpiperidin-4-yl)-2-(4-methylphenyl)acetamide Phenyl 4-Methylphenyl, Benzylpiperidine 322.45 3.19 1/3
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-Trifluoromethyl, 3-Methoxyphenyl ~396 (estimated) ~4.0 1/4
2-(4-Hydroxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide Thiazole p-Methoxyphenyl, 4-Hydroxypiperidine ~350 (estimated) ~2.8 2/4

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